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molecular formula C9H11Cl2NO B130153 Ethyl 4-Chlorobenzimidate Hydrochloride CAS No. 40546-41-6

Ethyl 4-Chlorobenzimidate Hydrochloride

Cat. No. B130153
M. Wt: 183.63 g/mol
InChI Key: LMVAXOJOCSZBFJ-UHFFFAOYSA-N
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Patent
US05948785

Procedure details

Ethyl 4-chlorobenzimidate hydrochloride was synthesized in the same manner as in Reference Example 2. That is, p-chlorobenzonitrile (25.6 g, 0.186 mol) was reacted with hydrogen chloride in ethanol (250 mL) to give 36.8 g (90%) of the target compound as colorless crystals.
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.Cl.[CH2:11]([OH:13])[CH3:12]>>[ClH:1].[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([C:6](=[NH:7])[O:13][CH2:11][CH3:12])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
25.6 g
Type
reactant
Smiles
ClC1=CC=C(C#N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=CC=C(C(OCC)=N)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 36.8 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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